molecular formula C12H11Cl2N3O3S B2905566 3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-52-9

3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2905566
CAS No.: 1021206-52-9
M. Wt: 348.2
InChI Key: ZSFSAPBTAHAPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research, featuring a dichloro-pyridazinone scaffold. This scaffold is recognized in scientific literature for its role in inhibiting key protein-protein interactions and enzymatic activity. Specifically, molecules based on the halogenated pyridazinone structure have been investigated as first-in-class inhibitors that target protein arginine methyltransferase 5 (PRMT5) by binding to its substrate adaptor site, a mechanism distinct from catalytic site inhibition . Such inhibitors are valuable tools for exploring synthetic lethality in MTAP-deleted cancers, which are common in glioblastoma, mesothelioma, and pancreatic tumors . Beyond oncology, the pyridazinone core is a privileged structure in drug discovery, with derivatives being explored as multi-target agents. Research indicates that pyridazinone-based sulfonamides can be designed to simultaneously inhibit carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes, presenting a potential strategy for developing novel anti-inflammatory therapeutics . The presence of both the dichloro-pyridazinone and benzenesulfonamide groups in this compound makes it a promising candidate for researchers investigating these pathways. Key Research Applications: This compound may be utilized in lead optimization studies, mechanism-of-action studies for PRMT5-dependent cellular functions, and as a chemical probe for developing novel enzyme inhibitors targeting inflammatory processes. Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, or for personal use.

Properties

IUPAC Name

3,4-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O3S/c13-10-4-3-9(8-11(10)14)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFSAPBTAHAPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The starting materials often include 3,4-dichlorobenzene sulfonyl chloride and ethyl 6-oxopyridazine-1(6H)-carboxylate. The reaction conditions may require the presence of a base such as triethylamine or sodium hydride to facilitate nucleophilic substitution.

  • Step 1: Preparation of Intermediate

    • React 3,4-dichlorobenzene sulfonyl chloride with ethyl 6-oxopyridazine-1(6H)-carboxylate in the presence of a base.

    • Solvent: Typically, anhydrous solvents like dichloromethane.

    • Temperature: Controlled to prevent decomposition, usually around room temperature or slightly elevated.

  • Step 2: Final Coupling

    • The intermediate product is then coupled with an ethylenediamine derivative.

    • Solvent: Often a polar aprotic solvent like dimethylformamide (DMF).

    • Conditions: The reaction may need to be carried out under reflux to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Large-scale reactors: : Capable of handling the exothermic nature of these reactions.

  • Continuous flow systems: : To increase the efficiency and safety of the process.

  • Purification techniques: : Such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : Particularly at the sulfonamide group.

  • Oxidation and Reduction: : These reactions may modify the pyridazinone ring, impacting its electronic properties.

  • Aromatic Substitution: : Chlorine atoms on the benzene ring can be replaced through electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Alkyl or aryl halides in the presence of a strong base like potassium tert-butoxide.

Major Products Formed

  • Oxidation Products: : Modified pyridazinone derivatives.

  • Reduction Products: : Reduced sulfonamide or pyridazinone groups.

  • Substitution Products: : New aromatic compounds with altered functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand in organometallic complexes for catalysis.

  • Analytical Chemistry: : For developing new reagents and sensors.

Biology

  • Enzyme Inhibition: : Potential inhibitor for specific enzymes involved in disease pathways.

  • Drug Design: : As a lead compound for developing new pharmaceuticals.

Medicine

  • Antibacterial and Antifungal Agents: : Exploring its efficacy in combating microbial infections.

  • Cancer Research: : Studying its potential to inhibit cancer cell growth through specific molecular pathways.

Industry

  • Polymer Chemistry: : Used in the synthesis of high-performance polymers.

  • Material Science: : In the development of novel materials with unique properties.

Mechanism of Action

Molecular Targets

  • The compound targets specific enzymes or receptors, interfering with their normal function.

  • Enzyme Inhibition: : By mimicking the substrate or binding to the active site.

Pathways Involved

  • Signal Transduction Pathways: : Modulation of specific signaling cascades.

  • Metabolic Pathways: : Altering the metabolism of cells, particularly in microorganisms or cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The following compounds share a sulfonamide-pyridazine scaffold but differ in substituents and linkage chemistry:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source ID
3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (Target) C₁₈H₁₅Cl₂N₃O₃S 440.30 3,4-dichlorophenyl, ethyl linker, 6-oxopyridazine Not reported N/A
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide C₁₈H₁₃Cl₃N₂O₃S 443.73 4-chlorophenyl, 3,4-dichlorobenzyl linker, 6-oxopyridinone 400086-25-1
2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide C₁₉H₁₈ClN₃O₄S 419.90 2-chlorophenyl, ethyl linker, 4-methoxyphenyl substituent on pyridazine 921551-57-7
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate C₁₁H₁₁N₃O₆S₂ 361.35 Methanesulfonate ester, 4-sulfamoylphenyl substituent Not reported
Key Observations:
  • Substituent Effects : The target compound’s 3,4-dichlorophenyl group enhances electron-withdrawing properties compared to the 4-methoxyphenyl group in , which is electron-donating. This impacts binding affinity in enzyme inhibition .

Physicochemical Properties

  • Lipophilicity : The 3,4-dichloro substitution (target) increases logP compared to the methoxy-substituted analog in , suggesting enhanced membrane permeability .
  • Thermal Stability : Methanesulfonate derivatives (e.g., ) exhibit higher thermal stability due to the sulfonate group’s strong electron-withdrawing nature .

Biological Activity

3,4-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound belongs to the class of benzenesulfonamides and incorporates functional groups such as sulfonamide, pyridazinone, and aromatic chlorides. The synthesis typically involves multi-step organic reactions starting from 3,4-dichlorobenzenesulfonyl chloride and ethyl 6-oxopyridazine-1(6H)-carboxylate. The general synthetic route can be summarized as follows:

  • Preparation of Intermediate :
    • React 3,4-dichlorobenzenesulfonyl chloride with ethyl 6-oxopyridazine-1(6H)-carboxylate in the presence of a base (e.g., triethylamine).
    • Use anhydrous solvents like dichloromethane at controlled temperatures to prevent decomposition.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are crucial in various physiological processes including acid-base balance and respiration.

  • Carbonic Anhydrase Inhibition :
    • Sulfonamides are recognized as potent inhibitors of carbonic anhydrases. Research indicates that certain derivatives exhibit significant inhibitory effects against human carbonic anhydrase isoforms (hCA I, II, IX, and XIII) .
    • For example, compounds similar to this compound have shown IC50 values in the nanomolar range, indicating strong inhibitory potential compared to standard drugs like acetazolamide .

Case Studies

Several studies have highlighted the efficacy of benzenesulfonamide derivatives in various biological contexts:

  • Study on Anticancer Activity :
    A recent study evaluated the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines such as MCF-7 (breast cancer) and Hep-3B (liver cancer). The results demonstrated that certain compounds exhibited significant antiproliferative activity with minimal cytotoxicity .
  • In Silico Studies :
    Molecular docking studies suggest that the sulfonamide moiety interacts effectively with the active sites of carbonic anhydrases. The extension of the molecular structure contributes to hydrophilic and hydrophobic interactions that enhance binding affinity .

Inhibition Potency Against Carbonic Anhydrases

Compound NamehCA IsoformIC50 (nM)Reference
This compoundhCA I47.8
Similar DerivativehCA IX195.9
AcetazolamidehCA I327.3
AcetazolamidehCA IX451.8

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with 3,4-dichlorobenzenesulfonyl chloride and ethyl 6-oxopyridazine-1(6H)-carboxylate. Key steps include nucleophilic substitution to form the sulfonamide bond and cyclization to stabilize the pyridazinone moiety. Critical parameters include:

  • Temperature : Maintain 0–5°C during sulfonamide bond formation to avoid side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reaction kinetics .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is essential for isolating high-purity intermediates and final products .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify sulfonamide linkage and pyridazinone ring integrity .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+^+ expected for C12_{12}H11_{11}Cl2_2N3_3O3_3S) .
  • HPLC : Monitor purity (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Preliminary studies suggest interactions with enzymes or receptors common to sulfonamide derivatives, such as carbonic anhydrase or bacterial dihydropteroate synthase. Assays include:

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorometric or spectrophotometric methods .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) determination against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the final cyclization step?

  • Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate pyridazinone ring formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) while maintaining >80% yield .
  • pH Control : Adjust to pH 7–8 to stabilize reactive intermediates .

Q. How do electronic effects of substituents (e.g., chlorine, pyridazinone) influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing chlorine atoms enhance electrophilic substitution at the benzene ring, while the pyridazinone’s keto group facilitates nucleophilic attacks. For example:

  • Electrophilic Aromatic Substitution : Bromination occurs preferentially at the para position of the dichlorobenzene ring under FeBr3_3 catalysis .
  • Nucleophilic Additions : Amine nucleophiles target the pyridazinone’s carbonyl group, requiring anhydrous conditions to prevent hydrolysis .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may stem from assay-specific variables. Mitigation approaches include:

  • Standardized Assay Protocols : Use identical bacterial strains (e.g., ATCC controls) and culture conditions .
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives in cell-based assays .
  • Docking Studies : Compare binding modes in target enzymes (e.g., carbonic anhydrase isoforms) using AutoDock Vina to explain potency variations .

Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?

  • Methodological Answer : Stability profiling involves:

  • pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C and monitor via HPLC over 24 hours .
  • Plasma Stability : Measure parent compound remaining in rat plasma after 1 hour using LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to guide storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.